molecular formula C10H12O2 B3211005 2-(2-Ethoxyphenyl)acetaldehyde CAS No. 1082435-71-9

2-(2-Ethoxyphenyl)acetaldehyde

Cat. No. B3211005
CAS RN: 1082435-71-9
M. Wt: 164.2 g/mol
InChI Key: MWIHVEOSCANMMH-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)acetaldehyde, also known as 2-ethoxybenzaldehyde, is an organic compound with the chemical formula C9H10O2. It is a colorless liquid with a floral odor and is widely used in the fragrance industry as a raw material for the synthesis of perfumes and fragrances. In recent years, this compound has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)acetaldehyde is still not fully understood. However, studies have shown that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in the body. It also modulates various signaling pathways involved in inflammation and cell death, thus preventing the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. It has been shown to reduce oxidative stress, inhibit the production of ROS, and modulate various signaling pathways involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Ethoxyphenyl)acetaldehyde in lab experiments is its low toxicity and high stability, making it a safe and reliable compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experimental conditions.

Future Directions

Despite the significant progress made in the research on 2-(2-Ethoxyphenyl)acetaldehyde, there is still much to be explored in terms of its potential therapeutic applications. Some of the future directions for research in this area include:
1. Investigating the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the use of this compound in the treatment of various types of cancer.
3. Studying the effects of this compound on various signaling pathways involved in inflammation and cell death.
4. Investigating the potential of this compound in the prevention and treatment of cardiovascular diseases.
Conclusion:
In conclusion, this compound is an organic compound with significant potential in scientific research due to its antioxidant and anti-inflammatory properties. Research has shown that this compound possesses therapeutic potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

2-(2-Ethoxyphenyl)acetaldehyde has been studied extensively in recent years due to its potential therapeutic applications. Research has shown that this compound possesses significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(2-ethoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIHVEOSCANMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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